trans-Ethyl 3-(4-methylcyclohexyl)acrylate
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Overview
Description
trans-Ethyl 3-(4-methylcyclohexyl)acrylate: is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is known for its unique physical and chemical properties, which have garnered significant attention in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate typically involves the esterification of 3-(4-methylcyclohexyl)acrylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: trans-Ethyl 3-(4-methylcyclohexyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: trans-Ethyl 3-(4-methylcyclohexyl)acrylate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of trans-Ethyl 3-(4-methylcyclohexyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The molecular pathways involved may include ester hydrolysis and subsequent metabolic transformations.
Comparison with Similar Compounds
- Ethyl 3-(4-methylcyclohexyl)propanoate
- Methyl 3-(4-methylcyclohexyl)acrylate
- Ethyl 3-(4-ethylcyclohexyl)acrylate
Uniqueness: trans-Ethyl 3-(4-methylcyclohexyl)acrylate stands out due to its specific structural configuration, which imparts unique physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields.
Properties
IUPAC Name |
ethyl (E)-3-(4-methylcyclohexyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h8-11H,3-7H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULZSJPNULLCMF-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCC(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCC(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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